molecular formula C6H13NO3 B12900410 Ethyl (1-hydroxypropan-2-yl)carbamate CAS No. 74877-63-7

Ethyl (1-hydroxypropan-2-yl)carbamate

Cat. No.: B12900410
CAS No.: 74877-63-7
M. Wt: 147.17 g/mol
InChI Key: RKYXSMCBIDZVQU-UHFFFAOYSA-N
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Description

Ethyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C6H13NO3. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-hydroxypropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 1-amino-2-propanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl (1-hydroxypropan-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl (1-hydroxypropan-2-yl)carbamate can be compared with other carbamates such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility in polar solvents, while the ethyl carbamate moiety provides stability and reactivity in various chemical reactions .

Properties

CAS No.

74877-63-7

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl N-(1-hydroxypropan-2-yl)carbamate

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)7-5(2)4-8/h5,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

RKYXSMCBIDZVQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)CO

Origin of Product

United States

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